3-Chlorobenzo[b]thiophen-4-ol
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Overview
Description
3-Chlorobenzo[b]thiophen-4-ol is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzothiophene ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-chlorobenzo[b]thiophen-4-ol involves the reaction of 3-chlorobenzo[b]thiophene with hydroxylating agents under controlled conditions. Another approach includes the use of aryne intermediates and alkynyl sulfides, which react to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, hydroxylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thiophen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, alkyl groups, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) and Grignard reagents (RMgX) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-Chlorobenzo[b]thiophen-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-chlorobenzo[b]thiophen-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are believed to result from its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzo[b]thiophen-4-ol: Similar structure with a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophen-4-ol: Contains an iodine atom at the third position.
3-Methylbenzo[b]thiophen-4-ol: Features a methyl group at the third position.
Uniqueness
3-Chlorobenzo[b]thiophen-4-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its antimicrobial potency .
Properties
Molecular Formula |
C8H5ClOS |
---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
3-chloro-1-benzothiophen-4-ol |
InChI |
InChI=1S/C8H5ClOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H |
InChI Key |
VAXCGYPTZOCKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2Cl)O |
Origin of Product |
United States |
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